molecular formula C16H15NaO6S B1604062 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate CAS No. 207233-92-9

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate

Cat. No. B1604062
M. Wt: 358.3 g/mol
InChI Key: NGXAGKVEVBJNRP-UHFFFAOYSA-M
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Description

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is a ionic dye . It is used as a photosensitive material in photovoltaic systems based on aqueous soft gel material . It is also used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds such as alkaloids .


Molecular Structure Analysis

The empirical formula of 9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is C16H13NaO5S . Its molecular weight is 358.34 . The SMILES string representation is [Na+].COc1c2ccccc2c(OC)c3cc(ccc13)S([O-])(=O)=O .


Chemical Reactions Analysis

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate is used as a fluorometric ion-pair reagent for post-column determination of amine-containing compounds . It forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .


Physical And Chemical Properties Analysis

The compound is a light yellow powder . It has a melting point of over 300°C . It is used in fluorescence applications and has an assay of ≥96.0% (HPLC) .

Future Directions

Given its use as a photosensitive material in photovoltaic systems and as a fluorometric ion-pair reagent , future research could explore these applications further. Additionally, its interaction with other compounds, such as 9,10-dimethoxyanthracene-2-sulfonate , could also be a potential area of study.

properties

IUPAC Name

sodium;9,10-dimethoxyanthracene-2-sulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5S.Na.H2O/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;;/h3-9H,1-2H3,(H,17,18,19);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXAGKVEVBJNRP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635509
Record name Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dimethoxy-2-anthracenesulfonic acid sodium salt monohydrate

CAS RN

207233-92-9
Record name Sodium 9,10-dimethoxyanthracene-2-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dimethoxy-2-anthracenesulfonic acid monohydrate sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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